(r)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It consists of an amino group, a phenoxyphenyl group, and an ethan-1-ol backbone. This compound is known for its unique structural properties, which make it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-phenoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: In industrial settings, the production of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol may involve large-scale hydrogenation reactors and advanced chiral resolution technologies to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophilic reagents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Amides, ureas, or other substituted compounds.
Scientific Research Applications
®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act as a ligand for certain receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, with different biological activities.
4-Phenoxyphenylacetonitrile: A precursor in the synthesis of the compound.
2-(4-Methoxyphenyl)ethanol: A structurally related compound with different functional groups.
Uniqueness: ®-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(R)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, a chiral amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an amino group, a hydroxyl group, and a phenoxy moiety, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C16H17NO2, with a molecular weight of approximately 255.31 g/mol. The compound's chirality plays a crucial role in its biological activity, influencing how it interacts with receptors and enzymes in the body.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Receptor Modulation : The compound has been shown to act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways. This modulation is essential for understanding its therapeutic potential in various conditions.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It potentially interacts with neurotransmitter systems, which is critical for maintaining neuronal health.
- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, indicating its potential use in managing epilepsy and other seizure disorders.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Anticancer Studies : A study evaluating the compound's effect on various cancer cell lines found that it inhibited cell proliferation effectively, particularly in lung and liver cancer models. The study highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis in malignant cells.
- Neuropharmacological Research : In a study assessing the neuroprotective properties of this compound, researchers observed improved neuronal survival rates in models of oxidative stress. This finding supports the hypothesis that the compound may have applications in treating neurodegenerative diseases such as Alzheimer's.
- Anticonvulsant Activity : Preliminary investigations into the anticonvulsant properties of this compound revealed promising results in animal models of epilepsy, suggesting its potential utility in seizure management therapies.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChI Key |
LMSNUMFFSQXLQO-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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